![molecular formula C33H38N2O17 B15137054 methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate](/img/structure/B15137054.png)
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate is a complex organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate typically involves multiple steps. The process begins with the protection of hydroxyl groups using acetic anhydride to form acetates. Subsequent steps include the introduction of the carbamate group using tert-butyl chloroformate and the nitro group via nitration reactions. The final product is obtained through esterification and purification processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation catalysts such as palladium on carbon (Pd/C) are commonly used.
Reduction: Acidic or basic hydrolysis conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Substitution: Nucleophiles like amines or alcohols can be used to replace acetyl groups.
Major Products
The major products formed from these reactions include amines, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s functional groups make it a useful probe for studying enzyme activity and protein interactions.
Industry: The compound’s reactivity makes it valuable in the production of specialty chemicals and materials.
作用機序
The mechanism by which methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate exerts its effects involves the interaction of its functional groups with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carbamate group can be hydrolyzed to release active amines that modulate biological pathways.
類似化合物との比較
Similar Compounds
- Methyl (2S,3AS,5R,6S,7AS)-6-hydroxy-5-(1-methoxy-1-methylethoxy)-2,6-dimethyl-3A-(phenylsulfonyl)octahydro-1H-indene-2-carboxylate
- Methyl (2S,3AS,5R,6S,7AS)-6-hydroxy-5-(1-methoxy-1-methylethoxy)-2,6-dimethyl-3A-(phenylsulfonyl)octahydro-1H-indene-2-carboxylate
Uniqueness
Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial use.
特性
分子式 |
C33H38N2O17 |
|---|---|
分子量 |
734.7 g/mol |
IUPAC名 |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C33H38N2O17/c1-17(36)46-25-26(47-18(2)37)28(48-19(3)38)30(51-27(25)29(39)44-7)50-24-13-8-20(14-21(24)15-34-31(40)52-33(4,5)6)16-45-32(41)49-23-11-9-22(10-12-23)35(42)43/h8-14,25-28,30H,15-16H2,1-7H3,(H,34,40)/t25-,26-,27-,28+,30+/m0/s1 |
InChIキー |
LEOCYFNAZOZZCR-RKBVRRORSA-N |
異性体SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CNC(=O)OC(C)(C)C)C(=O)OC)OC(=O)C |
正規SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CNC(=O)OC(C)(C)C)C(=O)OC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-ynoic acid](/img/structure/B15136974.png)

![4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B15136992.png)
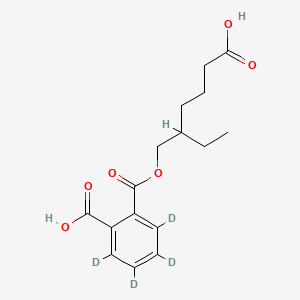
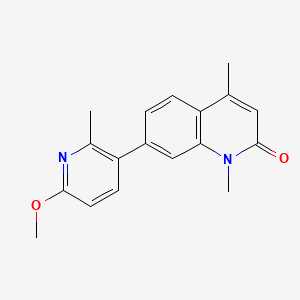

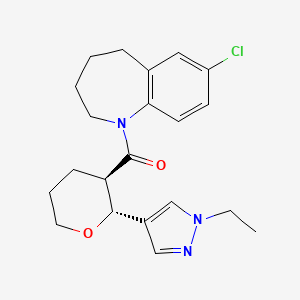
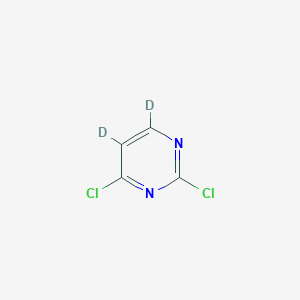



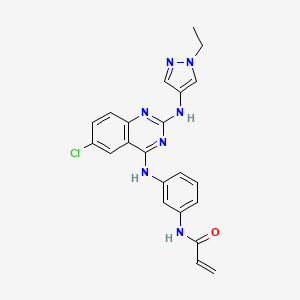
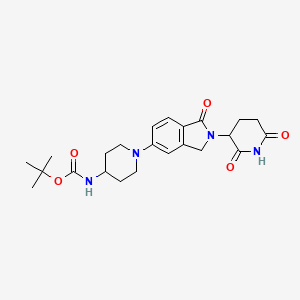
![1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone](/img/structure/B15137068.png)
